![molecular formula C18H15FN2S B5745883 N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea](/img/structure/B5745883.png)
N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea
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Overview
Description
N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea (FMeNPTU) is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively investigated. In
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea is not fully understood, but it is thought to involve the modulation of ion channels and receptors. N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and calcium-activated potassium channels. It has also been shown to modulate the activity of various receptors, including GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, modulation of ion channels and receptors, and modulation of the immune response. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea in lab experiments is its potential for use in cancer therapy, neuroscience, and immunology. However, one of the limitations of using N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea. One direction is the further investigation of its mechanism of action, which may lead to the development of more specific and effective drugs. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer, neurological disorders, and autoimmune diseases. Additionally, the investigation of its potential use in other scientific fields, such as materials science and catalysis, may provide new insights into its properties and potential applications.
Synthesis Methods
The synthesis of N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea can be achieved using various methods, including the reaction of 3-fluoro-2-methylaniline with 1-naphthyl isothiocyanate in the presence of a base such as potassium carbonate. The product can be purified using column chromatography, and its identity can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In immunology, N-(3-fluoro-2-methylphenyl)-N'-1-naphthylthiourea has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-naphthalen-1-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S/c1-12-15(19)9-5-10-16(12)20-18(22)21-17-11-4-7-13-6-2-3-8-14(13)17/h2-11H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMASGIADRSPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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